Inosine-5'-triphosphate (trisodium salt)

Enzymology Nucleotide metabolism NTPDase

Authentic Inosine-5'-triphosphate (ITP) trisodium salt (CAS 35908-31-7) is essential for ITPase activity assays (Km=0.51 mM) and G-protein studies where substitution with ATP or GTP is scientifically indefensible due to unique substrate specificity and P2Y4 receptor selectivity. Our HPLC-verified ≥98% pure, crystalline solid ensures reproducible kinetic data and eliminates confounding nucleotide cross-reactivity. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula C10H12N4Na3O14P3
Molecular Weight 574.11 g/mol
CAS No. 35908-31-7
Cat. No. B1146238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-5'-triphosphate (trisodium salt)
CAS35908-31-7
SynonymsInosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt;  NSC 20266;  Trisodium Inosine-5’-triphosphate; 
Molecular FormulaC10H12N4Na3O14P3
Molecular Weight574.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
InChIKeyQRGLCGLOQVQVCS-MSQVLRTGSA-K
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inosine-5′-triphosphate (Trisodium Salt) CAS 35908-31-7: Core Procurement Specifications for Nucleotide Research Reagents


Inosine-5′-triphosphate (ITP) trisodium salt (CAS 35908-31-7, molecular weight 574.11, formula C10H12N4Na3O14P3) is a naturally occurring non-canonical purine nucleoside triphosphate that functions as a substrate for ATPases and GTPases, an alternative substrate substituting for GTP in G-protein activation studies, and a ligand for specific purinergic receptors . Commercially available formulations exhibit purity grades ranging from ≥85% to 99.82% as determined by HPLC, with spectral properties including λmax 249 nm and molar extinction coefficient ε 12.2 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) [1]. ITP trisodium salt is distinguished from canonical nucleotides (ATP, GTP) by its hypoxanthine base moiety, which lacks the exocyclic amino group present in adenine and guanine, resulting in fundamentally altered hydrogen-bonding patterns, self-association behavior, and enzymatic recognition profiles [2].

Inosine-5′-triphosphate Trisodium Salt Procurement: Why Generic Nucleotide Triphosphate Substitution Introduces Experimental Error


The substitution of ITP with more readily available canonical nucleotides (ATP, GTP) or other non-canonical analogs (XTP, dITP) in experimental systems is scientifically indefensible due to compound-specific differences in substrate recognition, self-association behavior, metal-catalyzed hydrolysis kinetics, and purinergic receptor selectivity profiles . ITP functions as an alternative substrate for ATPases and GTPases while simultaneously serving as the primary substrate for the critical nucleotide pool sanitizing enzyme inosine triphosphate pyrophosphatase (ITPase, EC 3.6.1.19), which exhibits strict substrate specificity—ITPase hydrolyzes ITP and dITP to their respective monophosphates but does not hydrolyze ATP, GTP, UTP, or CTP [1]. In enzyme kinetic studies, ITPase displays distinct Michaelis-Menten parameters for ITP (Km = 0.51 mM, Vmax = 1520 μmol/min/mg) that differ substantially from parameters for other substrates such as dITP (Km = 0.31 mM, Vmax = 940 μmol/min/mg) and XTP (Km = 0.57 mM, Vmax = 1680 μmol/min/mg) [2]. In G-protein signaling studies, ITP binds to the α-subunit of multiple G proteins as a GTP substitute but yields distinct activation kinetics and downstream effector responses compared to GTP, precluding simple interchange . In purinergic receptor pharmacology, ITP serves as a specific and agonistic ligand for the P2Y4 receptor, a selectivity profile not shared by ATP (broad P2X/P2Y agonist) or UTP (P2Y2/P2Y4 agonist) [3]. These compound-specific properties mandate that researchers requiring ITP for defined experimental endpoints procure authentic ITP trisodium salt rather than attempting substitution with generic nucleotide triphosphates.

Inosine-5′-triphosphate Trisodium Salt: Quantitative Comparative Evidence for Scientific Selection


ITP vs. ATP, GTP, UTP: Enzyme Substrate Specificity in Nucleoside Triphosphate Diphosphohydrolase Assays

ITP demonstrates a distinct rank order of enzymatic hydrolysis activity in nucleoside triphosphate diphosphohydrolase (NTPDase) assays compared to canonical nucleotides. In direct substrate profiling, the order of activity with different substrates is UDP > GDP > IDP >> UTP > CDP = GTP = ITP [1]. Notably, ITP and GTP exhibit equivalent activity levels, both substantially lower than UDP and GDP but higher than ADP (very low activity) and ATP (even lower activity) [2]. The enzyme does not hydrolyze AMP or GMP. This substrate activity hierarchy positions ITP as a moderate-activity substrate distinct from both high-activity substrates (UDP, GDP) and low-activity substrates (ATP, ADP) [3].

Enzymology Nucleotide metabolism NTPDase

ITP vs. ATP, GTP: Quantitative Differences in Self-Association Stacking Constants

Direct comparative measurement of self-association constants (K) reveals that ITP exhibits markedly weaker stacking tendency than both GTP and ATP under deprotonated conditions. For the fully deprotonated species at 25°C in D2O, the association constants follow the series: ATP⁴⁻ (K ≈ 1.3 M⁻¹) > GTP⁴⁻ (K ≈ 0.8 M⁻¹) > ITP⁴⁻ (K ≈ 0.4 M⁻¹) [1]. For comparison, the corresponding nucleosides without triphosphate chains show substantially higher stacking: adenosine (K ≈ 15 M⁻¹) > guanosine (K ≈ 8 M⁻¹) > inosine (K ≈ 3.3 M⁻¹) [2]. At 50% N-7 protonation, where self-association reaches a maximum, ITP and GTP exhibit comparable stacking behavior with association constants for the 1:1 ratios of D(ITP)³⁻/D₂(ITP)²⁻ and D(GTP)³⁻/D₂(GTP)²⁻ being identical within experimental error, though the absolute constants for ITP remain slightly smaller than those for GTP [3].

Biophysical chemistry Nucleotide stacking Solution behavior

ITP vs. ATP, GTP: Differential Reactivity in Cu²⁺-Promoted Dephosphorylation Hydrolysis

In Cu²⁺-promoted dephosphorylation studies measuring first-order rate constants at 50°C (I = 0.1, NaClO₄) across pH 2-10, ITP displays intermediate reactivity between the highly reactive purine nucleotides (ATP, GTP) and the relatively stable pyrimidine nucleotides (CTP, CDP) [1]. The structure-reactivity relationship indicates that Cu(ITP)²⁻ complexes exist only partially as macrochelates (metal ion-nucleic base interaction involving phosphate chains and base moiety), rendering them less reactive than Cu(ATP)²⁻ or Cu(ADP)⁻ complexes, which form more complete macrochelate structures [2]. Specifically, the reactivity order for Cu²⁺-promoted hydrolysis follows: ATP > GTP > ITP > CTP (most stable). The reduced macrochelate formation in Cu(ITP)²⁻ arises from the hypoxanthine base's lower coordination tendency toward Cu²⁺ compared to adenine and guanine bases [3].

Metal-nucleotide chemistry Hydrolysis kinetics Bioinorganic chemistry

ITP vs. dITP, XTP, dGTP: ITPase Enzyme Kinetic Parameters (Km and Vmax)

Human inosine triphosphate pyrophosphatase (ITPase, EC 3.6.1.19) exhibits distinct Michaelis-Menten kinetic parameters when assayed with different non-canonical nucleotide substrates. For ITP, the enzyme displays Km = 0.51 mM and Vmax = 1520 μmol/min/mg enzyme [1]. For comparison, the deoxy analog dITP shows a lower Km of 0.31 mM (indicating higher binding affinity) but a substantially reduced Vmax of 940 μmol/min/mg enzyme (62% of ITP turnover rate) [2]. Xanthosine triphosphate (XTP) exhibits similar binding affinity to ITP with Km = 0.57 mM and slightly higher Vmax of 1680 μmol/min/mg enzyme [3]. In contrast, dGTP shows markedly weaker binding with Km = 933 μM (0.933 mM) [4]. The enzyme is highly specific for ITP and dITP, showing optimal activity in glycine buffer pH 9.6 with 50 mM MgCl₂, and does not hydrolyze canonical nucleotides ATP, GTP, UTP, or CTP [5].

ITPase enzymology Nucleotide pool sanitation Pharmacogenomics

ITP vs. ATP, GTP, UTP: P2Y4 Purinergic Receptor Selectivity Profile

Among nucleotide triphosphates, ITP demonstrates a distinct purinergic receptor selectivity profile. ITP is characterized as a specific and agonistic ligand for the P2Y4 receptor [1]. In contrast, ATP functions as a broad-spectrum agonist across multiple P2X (ionotropic) and P2Y (metabotropic) receptor subtypes, while UTP acts as a potent agonist at both P2Y2 and P2Y4 receptors [2]. This differential selectivity enables ITP to serve as a pharmacological tool for isolating P2Y4-mediated responses from those mediated by other P2Y subtypes [3]. In functional studies using human glomerular epithelial cells, the rank order of potency for purine nucleotides in stimulating inositol phosphate (InsP₃) formation was ATP = ATP-γ-S > ADP > 2-methylthio-ATP > AMP = α,β-methylene-ATP = adenosine [4]. ITP's distinct receptor selectivity relative to ATP and UTP provides a mechanism-based rationale for its use as a discriminating pharmacological probe.

Purinergic signaling Receptor pharmacology P2Y receptors

ITP Purity Grades Across Commercial Suppliers: Quantitative HPLC Comparison

Commercial availability of Inosine-5′-triphosphate trisodium salt spans a range of HPLC-verified purity grades that directly impact experimental reproducibility and procurement decisions. Vendor specifications range from >85.0% HPLC purity (entry-level research grade) to 99.82% HPLC purity (high-purity grade suitable for publication-quality work) . Intermediate grades include ≥95% HPLC [1], ≥96.0% HPLC , >98% HPLC , and 99.09% HPLC . The specific purity grade required depends on the application context—enzymatic assays with high background sensitivity demand ≥99% purity, whereas preparative applications may tolerate ≥85% purity [2].

Analytical chemistry Quality control Vendor comparison

Inosine-5′-triphosphate Trisodium Salt: Validated Application Scenarios Based on Quantitative Comparative Evidence


ITPase Enzyme Kinetic Studies and Pharmacogenomic ITPA Polymorphism Analysis

ITP trisodium salt is the essential substrate for inosine triphosphate pyrophosphatase (ITPase, ITPA) activity assays. Given that ITPase displays strict substrate specificity for ITP and dITP while not hydrolyzing ATP, GTP, UTP, or CTP, authentic ITP must be used as the substrate [1]. The well-characterized kinetic parameters (Km = 0.51 mM, Vmax = 1520 μmol/min/mg enzyme) provide a validated baseline for detecting activity alterations associated with ITPA polymorphisms (e.g., 94C>A, IVS2+21A>C) that influence thiopurine drug toxicity [2]. The HPLC-based ITPase activity assay using ITP as substrate and measuring IMP production enables quantitative phenotyping of patient samples with intra- and inter-assay precision <5% across a linear range of 5-1500 μmol/L IMP [3].

G-Protein Coupled Receptor Signaling Studies Requiring GTP-Analog Substitution

ITP trisodium salt functions as an alternative substrate substituting for GTP in G-protein activation studies, binding to the α-subunit of multiple G proteins and participating in G-protein-mediated signal transduction [1]. Unlike GTP, which undergoes rapid turnover and can confound kinetic measurements due to endogenous GTPase activity, ITP provides a tool for studying nucleotide-binding site interactions with altered kinetics [2]. This application is particularly valuable in HL-60 leukemia cell studies examining G-protein signaling pathway contributions to cellular physiological and pathological processes [3]. The distinct self-association properties (K ≈ 0.4 M⁻¹ for ITP⁴⁻ vs. K ≈ 0.8 M⁻¹ for GTP⁴⁻) and altered Cu²⁺-catalyzed hydrolysis reactivity relative to GTP must be accounted for in experimental design [4].

P2Y4 Purinergic Receptor Pharmacological Discrimination Studies

ITP trisodium salt serves as a specific and agonistic ligand for the P2Y4 receptor, enabling researchers to isolate P2Y4-mediated signaling from responses mediated by other purinergic receptor subtypes [1]. In contrast to ATP, which broadly activates multiple P2X and P2Y receptors, and UTP, which activates both P2Y2 and P2Y4 receptors, ITP provides a more selective pharmacological tool for P2Y4 receptor characterization [2]. This selectivity is particularly valuable in vascular pharmacology studies where discriminating between P2Y receptor subtypes is essential for understanding nucleotide-mediated regulation of vascular tone [3].

NTPDase/Nucleoside Triphosphatase Substrate Specificity Profiling

ITP trisodium salt occupies a defined position in the substrate activity hierarchy of nucleoside triphosphate diphosphohydrolases (NTPDases), with activity equivalent to GTP and CDP, higher than ATP and ADP, but lower than UDP and GDP [1]. This intermediate activity profile makes ITP an essential reference compound for comprehensive substrate specificity profiling of NTPDase family enzymes, which play critical roles in regulating extracellular nucleotide concentrations and purinergic signaling [2]. The documented activity order (UDP > GDP > IDP >> UTP > CDP = GTP = ITP) provides a validated benchmark for characterizing novel NTPDase isoforms or assessing enzyme activity modulation by pharmacological agents [3].

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